molecular formula C16H21ClN2O5S B5016339 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone

Cat. No.: B5016339
M. Wt: 388.9 g/mol
InChI Key: VROHWKXOBWGSJG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a pyrrolidine sulfonyl group, and a morpholine moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O5S/c17-14-11-13(25(21,22)19-5-1-2-6-19)3-4-15(14)24-12-16(20)18-7-9-23-10-8-18/h3-4,11H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROHWKXOBWGSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring, often using sulfonyl chloride in the presence of a base.

    Pyrrolidine Substitution: The substitution of a hydrogen atom with a pyrrolidine group.

    Morpholine Addition: The final step involves the addition of a morpholine moiety to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and chlorine functional groups but differs in the overall structure.

    2-Chloro-4-(pyrrolidin-1-yl)phenol: Similar in having a chlorinated aromatic ring and pyrrolidine group but lacks the sulfonyl and morpholine moieties.

Uniqueness

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-morpholin-4-ylethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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